![molecular formula C22H34N2O6 B4650104 4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)
4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine
Overview
Description
4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine, commonly known as DDM, is a chemical compound used in scientific research applications. DDM is a detergent that is primarily used for the solubilization of membrane proteins for structural and functional studies.
Mechanism of Action
DDM works by forming micelles around the hydrophobic regions of the membrane protein. The hydrophobic tails of DDM molecules interact with the hydrophobic regions of the protein, while the hydrophilic heads of DDM molecules face outwards, forming a water-soluble micelle. This micelle allows for the solubilization of the membrane protein, which can then be isolated and purified for further study.
Biochemical and Physiological Effects:
DDM is a relatively mild detergent that does not denature membrane proteins. It has been shown to preserve the structure and function of many membrane proteins, making it an ideal detergent for structural and functional studies. DDM has also been shown to have low toxicity and is not harmful to cells at concentrations typically used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of DDM is its ability to solubilize membrane proteins without denaturing them. This allows for the preservation of the protein's structure and function, which is essential for many scientific research applications. DDM is also a relatively mild detergent that has low toxicity and is not harmful to cells at concentrations typically used in scientific research.
However, DDM does have some limitations. It can be challenging to remove DDM from the solubilized protein, which can interfere with downstream applications. Additionally, DDM can cause protein aggregation at high concentrations, which can also interfere with downstream applications.
Future Directions
There are several future directions for the use of DDM in scientific research. One area of interest is the development of new detergents that can solubilize membrane proteins more effectively than DDM. Another area of interest is the study of the interaction between DDM and membrane proteins, which could lead to a better understanding of the mechanism of action of DDM. Finally, the use of DDM in combination with other techniques, such as cryo-electron microscopy, could lead to a better understanding of the structure and function of membrane proteins.
Scientific Research Applications
DDM is widely used in scientific research for the solubilization of membrane proteins. Membrane proteins are essential for many biological processes, including signaling, transport, and energy conversion. However, their study is often challenging due to their hydrophobic nature, which makes them insoluble in aqueous solutions. DDM is a detergent that can solubilize membrane proteins by forming micelles around the hydrophobic regions of the protein, allowing for their isolation and purification.
properties
IUPAC Name |
4-[4-[[2,5-dimethyl-2-(4-morpholin-4-ylbut-2-ynoxy)-1,3-dioxan-5-yl]oxy]but-2-ynyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-21(27-13-5-3-7-23-9-15-25-16-10-23)19-29-22(2,30-20-21)28-14-6-4-8-24-11-17-26-18-12-24/h7-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLWRMTZCOKYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)OCC#CCN2CCOCC2)OCC#CCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[(2,5-Dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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